molecular formula C6H18O24P6 B124697 Phytic acid CAS No. 83-86-3

Phytic acid

Cat. No. B124697
Key on ui cas rn: 83-86-3
M. Wt: 660.04 g/mol
InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N
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Patent
US08623443B2

Procedure details

Soybeans were pressurized, and then oil therein was extracted, separated, and removed using n-hexane as an extraction solvent to obtain low denatured defatted soybeans. To 5 kg of the obtained low denatured defatted soybeans (nitrogen solubility index (NSI) 91) was added 35 kg of water, and the pH was adjusted to 7 using diluted sodium hydroxide solution. Next, it was extracted while stirring for one hour at room temperature, and then centrifuged at 4000 G to separate bean curd refuse and insolubles, to obtain defatted soybean milk. The pH of this defatted soybean milk was adjusted to 4.5 using phosphoric acid, and then centrifuged using a continuous centrifugal separator (decanter) at 2000 G, to obtain an insoluble fraction (acid precipitated curd) and a soluble fraction (whey). Water was added so that the acid precipitated curd became 10% by mass of solid content, to obtain an acid precipitated curd slurry. After the pH of this was adjusted to 4.0 using phosphoric acid, it was heated to 40° C. To this solution (phytic acid content 1.96% by mass; solid content, TCA solubilization ratio 4.6%) was added phytase (manufactured by NOVO, Inc.) of equivalent to 8 units per solid content, allowing the enzymes to act for 30 minutes. After the reaction, the pH of this enzyme-applied product (phytic acid content 0.04% by mass; solid content, TCA solubilization ratio substantially unchanged) was adjusted to 3.5, and heat treatment was performed at 120° C. for 15 seconds, using a continuous direct heat treatment sterilizer. This was then spray dried, to obtain 1.5 kg of low phytate soybean protein powder. The dissolution ratio of this protein (pH 3.5) was 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].P(=O)(O)(O)O.[C@@H:8]1([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@@H:13]([O:14][P:15]([OH:18])([OH:17])=[O:16])[C@H:12]([O:19][P:20]([OH:23])([OH:22])=[O:21])[C@@H:11]([O:24][P:25]([OH:28])([OH:27])=[O:26])[C@@H:10]([O:29][P:30]([OH:33])([OH:32])=[O:31])[C@H:9]1[O:34][P:35]([OH:38])([OH:37])=[O:36]>O>[CH:10]1([O:29][P:30]([OH:33])([OH:32])=[O:31])[CH:11]([O:24][P:25]([OH:27])([OH:28])=[O:26])[CH:12]([O:19][P:20]([OH:22])([OH:23])=[O:21])[CH:13]([O:14][P:15]([OH:18])([OH:17])=[O:16])[CH:8]([O:39][P:40]([OH:43])([OH:42])=[O:41])[CH:9]1[O:34][P:35]([OH:37])([OH:38])=[O:36] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Step Four
Name
Quantity
35 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
oil therein was extracted
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
to obtain low
EXTRACTION
Type
EXTRACTION
Details
Next, it was extracted
CUSTOM
Type
CUSTOM
Details
to separate bean curd refuse and insolubles
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
an insoluble fraction (acid precipitated curd)
ADDITION
Type
ADDITION
Details
Water was added so that the acid
CUSTOM
Type
CUSTOM
Details
precipitated curd
CUSTOM
Type
CUSTOM
Details
to obtain an acid
CUSTOM
Type
CUSTOM
Details
precipitated curd slurry
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 40° C
ADDITION
Type
ADDITION
Details
To this solution (phytic acid content 1.96% by mass; solid content, TCA solubilization ratio 4.6%) was added phytase (manufactured by NOVO, Inc.) of equivalent to 8 units per solid content
WAIT
Type
WAIT
Details
to act for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
heat treatment
WAIT
Type
WAIT
Details
was performed at 120° C. for 15 seconds
Duration
15 s
CUSTOM
Type
CUSTOM
Details
This was then spray dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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